1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine
Description
The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine features a complex heterocyclic scaffold combining a thiazole core with pyrazole and aryl substituents. Key structural elements include:
- Thiazole ring: Substituted at positions 4 and 5 with 2,4-dichlorophenyl and 4-chlorophenylsulfanyl groups, respectively.
- Pyrazole moiety: Attached to the thiazole’s 2-position, with a 4-fluorophenyl group at position 4 and an amine at position 3.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3FN4S2/c25-14-3-8-17(9-4-14)33-23-21(18-10-5-15(26)11-20(18)27)31-24(34-23)32-22(29)19(12-30-32)13-1-6-16(28)7-2-13/h1-12H,29H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZOWJZDSGGKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NC(=C(S3)SC4=CC=C(C=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1,3,4-thiadiazole moiety and sulfonamide derivatives have been associated with a wide range of biological activities. They have been reported to possess antifungal and herbicidal properties for potential agricultural applications.
Mode of Action
It’s worth noting that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act ascarbonic anhydrase inhibitors . This suggests that the compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to have antiviral activity
Result of Action
It’s worth noting that similar compounds have shown certainanti-tobacco mosaic virus activity . This suggests that the compound might have antiviral effects at the molecular and cellular level.
Biological Activity
1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 957002-66-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.
- Molecular Formula : C24H14Cl3FN4S2
- Molecular Weight : 547.88 g/mol
- Boiling Point : 706.2 ± 70.0 °C (predicted) .
Anticancer Activity
Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines:
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxic activity of thiazole derivatives .
Antimicrobial Activity
In vitro studies have demonstrated that thiazole derivatives can possess significant antibacterial and antifungal activities. The compound's thiazole ring is crucial for its interaction with microbial targets, potentially disrupting cellular processes .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Some thiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase, which is essential for tumor growth and proliferation .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as indicated by changes in mitochondrial membrane potential and the activation of caspases .
Case Studies
A recent study synthesized various thiazole-based compounds to evaluate their biological activities. Among these, the target compound demonstrated:
Comparison with Similar Compounds
Thiazole-Pyrazole Hybrids
The target compound shares structural homology with isostructural derivatives reported in crystallographic studies (Table 1).
Table 1: Comparison of Thiazole-Pyrazole Hybrids
Key Observations :
- Halogen Effects : Chlorine (electron-withdrawing) at the thiazole’s 4-position (target compound) may enhance metabolic stability compared to fluorine in Compound 5 .
- Planarity : The target compound’s 2,4-dichlorophenyl group likely induces steric hindrance, reducing planarity versus Compounds 4/5, which adopt near-planar conformations .
Substituent Position and Bioactivity
Regioisomerism profoundly impacts activity, as seen in pyrazole derivatives:
- Kinase Inhibition: Switching substituents from 3-(4-FPh) to 4-(4-FPh) (e.g., 6a ) abolishes p38α MAP kinase inhibition but confers nanomolar activity against Src and B-Raf kinases. The target compound’s 4-fluorophenyl-pyrazole alignment may similarly influence target selectivity.
- Antimicrobial Activity : A related 4-(4-chlorophenyl)thiazole derivative exhibits antimicrobial properties , suggesting the target compound’s 4-chlorophenylsulfanyl group could enhance similar activity.
Sulfur-Containing Groups
The 4-chlorophenylsulfanyl moiety distinguishes the target compound from analogs with sulfonyl or thioether groups:
- Sulfanyl vs. Sulfonyl : The thioether group (C-S-C) in the target compound may improve membrane permeability versus sulfonyl-containing analogs (e.g., ’s oxazol-5-amine ), which are more polar.
- Thiadiazine vs. Thiazole : Pyrazole-thiadiazine hybrids ( ) show distinct electronic profiles due to the thiadiazine ring’s electron-deficient nature, contrasting with the thiazole’s moderate aromaticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
